molecular formula C25H25N3O6S3 B2827861 Diethyl 3-methyl-5-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate CAS No. 850915-22-9

Diethyl 3-methyl-5-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate

Cat. No.: B2827861
CAS No.: 850915-22-9
M. Wt: 559.67
InChI Key: YYGWQKDTFUXYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-methyl-5-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate (CAS: 850915-22-9) is a heterocyclic compound featuring a thiophene dicarboxylate backbone fused with a thieno[3,2-d]pyrimidinone moiety. Key structural attributes include:

  • Molecular weight: 559.7 g/mol (exact mass: 559.0905).
  • Core structure: A thiophene ring (2,4-dicarboxylate esters) linked via a thioacetamido group to a 4-oxo-3-phenyl-tetrahydrothieno[3,2-d]pyrimidine system .
  • Substituents: Methyl group at position 3 of the thiophene, phenyl group at position 3 of the pyrimidinone, and rotatable thioether-acetamido bridge.
  • Physicochemical properties: High topological polar surface area (193 Ų), logP ~5.3 (indicative of moderate lipophilicity), and 11 rotatable bonds .

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S3/c1-4-33-23(31)18-14(3)19(24(32)34-5-2)37-21(18)27-17(29)13-36-25-26-16-11-12-35-20(16)22(30)28(25)15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGWQKDTFUXYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Melting Point (°C) Purity (%) Reference
Diethyl 3-methyl-5-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate 559.7 Thieno[3,2-d]pyrimidinone Thioacetamido, phenyl, methyl Not reported Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) ~521.5* Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl 243–245 51
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) ~553.6* Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, benzyl 215–217 55
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) ~550.1 (HRMS: 550.0816) Imidazo[1,2-a]pyridine 4-Bromophenyl, cyano, benzyl 223–225 61
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) ~316.4* Pyrimidine Thietan-3-yloxy, methyl Not reported Not reported

*Calculated based on molecular formulas.

Key Observations

Core Heterocycles: The primary compound features a thieno[3,2-d]pyrimidinone core, while analogs 1l, 2d, and 2d () utilize an imidazo[1,2-a]pyridine scaffold. Compound 1 () employs a simpler pyrimidine core with a thietan-3-yloxy group, highlighting variability in sulfur-containing substituents.

In contrast, the primary compound’s phenyl group is unsubstituted, suggesting tunable electronic properties . Bulkiness: Benzyl (2d, 2c) and phenethyl (1l) groups introduce steric hindrance, which may reduce solubility but improve target selectivity compared to the primary compound’s methyl-thioacetamido chain .

Physicochemical Properties :

  • Melting points : Analogs with nitro or bromo substituents (1l, 2c, 2d) exhibit higher melting points (215–245°C) due to stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) . The primary compound’s melting point is unreported but likely lower given its flexible thioether bridge.
  • Lipophilicity : The primary compound’s logP (~5.3) exceeds that of imidazopyridine analogs (estimated logP ~3–4), suggesting better membrane permeability .

Synthetic Accessibility: The primary compound’s synthesis likely involves multi-step coupling of thiophene and pyrimidinone precursors, whereas imidazopyridine analogs () are synthesized via one-pot cyclization, offering higher yields (51–61% purity) .

Research Implications

  • Its thienopyrimidinone core is structurally akin to ATP-competitive kinase inhibitors, warranting enzymatic assays .
  • Solubility Optimization : Introducing polar groups (e.g., hydroxyl, amine) to the thioacetamido bridge could enhance aqueous solubility without compromising lipophilicity .

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

The synthesis typically involves cyclization of thiophene derivatives and coupling with functionalized pyrimidine cores. Critical steps include:

  • Thioacetamide linkage formation : Reacting 2-mercapto-thienopyrimidinone derivatives with chloroacetylated intermediates under inert conditions (e.g., N₂ atmosphere) to avoid oxidation of the thiol group .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency .
  • Temperature control : Maintaining 60–80°C during coupling reactions minimizes side products .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization from ethanol yield >95% purity .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

A combination of analytical techniques is required:

  • NMR spectroscopy : ¹H and ¹³C NMR verify the presence of methyl, ester, and thiophene protons/carbons. Discrepancies in chemical shifts (e.g., ~δ 2.5 ppm for methyl groups) indicate impurities .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C₂₄H₂₃N₅O₆S₂, [M+H]⁺ at m/z 542.10) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% area under the curve) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 24–72h exposure. Compare results with structurally similar thienopyrimidine derivatives to identify SAR trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across similar compounds?

  • Comparative SAR studies : Systematically modify substituents (e.g., phenyl vs. p-tolyl groups) and evaluate activity shifts. For example, replacing the phenyl group with electron-withdrawing substituents (e.g., -NO₂) may enhance kinase inhibition .
  • Computational validation : Molecular dynamics simulations (e.g., GROMACS) can identify binding stability differences due to minor structural variations .
  • Meta-analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources like BenchChem) to identify confounding factors (e.g., assay protocols, solvent effects) .

Q. What computational strategies optimize the compound’s interaction with target enzymes?

  • Docking studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR). Focus on hydrogen bonding with backbone residues (e.g., Met793) and hydrophobic interactions with the thienopyrimidine core .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities. A ΔG < -8 kcal/mol indicates strong inhibition .
  • Pharmacophore modeling : Identify critical features (e.g., acetamido linker orientation) using Schrödinger’s Phase .

Q. How can reaction scalability challenges be addressed without compromising yield?

  • Flow chemistry : Continuous flow reactors reduce reaction time and improve reproducibility for oxidation steps (e.g., converting thioether to sulfone using H₂O₂) .
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for cyclization efficiency. FeCl₃ may reduce side reactions in thiophene ring formation .
  • In-line analytics : Implement FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
  • Kinase profiling : Use PamStation®12 to screen 140+ kinases. A selectivity score <0.1 indicates high specificity .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., CDK2) to resolve binding modes at 2.0 Å resolution .

Methodological Notes

  • Data Interpretation : Cross-validate experimental results with computational models to minimize bias. For example, inconsistent IC₅₀ values may arise from assay plate reader calibration errors .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies. Avoid referencing non-peer-reviewed sources (e.g., BenchChem) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.